molecular formula C10H20N2O6S B134111 N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate CAS No. 143174-03-2

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate

Cat. No. B134111
CAS RN: 143174-03-2
M. Wt: 296.34 g/mol
InChI Key: HUISMDQQFGXRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is a chemical compound that is commonly used in scientific research. It is also known as Ethanolamine-4,5-diamine sulfate or Ethanolamine p-phenylenediamine sulfate. This compound is widely used in the field of biochemistry and physiology due to its unique properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is not well understood. However, it is believed to act as a reducing agent, which reduces the peroxide values in lipids. It may also bind to iron ions in biological samples, which allows for their determination.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on humans. However, it may have toxic effects if ingested or inhaled.

Advantages and Limitations for Lab Experiments

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It is also readily available and relatively inexpensive. However, it has some limitations. It may have toxic effects if ingested or inhaled. It is also not very soluble in water, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate in scientific research. One potential application is in the development of new dyes and pigments. Another potential application is in the determination of iron in biological samples. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion
This compound is a chemical compound that is widely used in scientific research. It is synthesized by reacting p-phenylenediamine with ethylene oxide to form N-(2-hydroxyethyl)-p-phenylenediamine, which is then reacted with ethyl chloride and sulfuric acid to form this compound. This compound is commonly used as a reagent in the determination of peroxide values in lipids and the determination of iron in biological samples. It has several advantages for lab experiments, including its stability, availability, and relatively low cost. However, it may have toxic effects if ingested or inhaled. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is synthesized by reacting p-phenylenediamine with ethylene oxide to form N-(2-hydroxyethyl)-p-phenylenediamine. This compound is then reacted with ethyl chloride to form N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine. Finally, this compound is reacted with sulfuric acid to form this compound.

Scientific Research Applications

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is widely used in scientific research due to its unique properties. It is commonly used as a reagent in the determination of peroxide values in lipids. It is also used in the determination of iron in biological samples. Moreover, it is used in the synthesis of dyes and pigments.

properties

IUPAC Name

2-(4-amino-N-ethylanilino)ethanol;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.H2O4S.H2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10;1-5(2,3)4;/h3-6,13H,2,7-8,11H2,1H3;(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUISMDQQFGXRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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